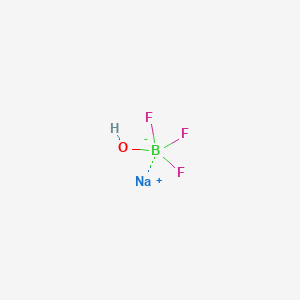

Sodium trifluorohydroxyborate(1-)

Description

Properties

CAS No. |

13876-97-6 |

|---|---|

Molecular Formula |

BF3HNaO |

Molecular Weight |

107.8033196 |

IUPAC Name |

sodium;trifluoro(hydroxy)boranuide |

InChI |

InChI=1S/BF3HO.Na/c2-1(3,4)5;/h5H;/q-1;+1 |

SMILES |

[B-](O)(F)(F)F.[Na+] |

Synonyms |

sodium trifluorohydroxyborate(1-) |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structural Analysis of Sodium Trifluorohydroxyborate(1-)

This guide provides an in-depth exploration of the structural analysis of sodium trifluorohydroxyborate(1-), Na[BF₃OH]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to deliver a comprehensive understanding of the molecule's structural elucidation.

Introduction: The Significance of Trifluorohydroxyborate

The trifluorohydroxyborate anion, [BF₃OH]⁻, is a fascinating subject of study due to the unique interplay of its constituent atoms. The high electronegativity of the fluorine and oxygen atoms significantly influences the electron distribution around the central boron atom, impacting its bonding characteristics, stability, and reactivity. A thorough structural analysis is paramount for understanding these properties, which in turn is critical for its potential applications, ranging from synthetic chemistry to materials science and potentially as a novel pharmacophore in drug design. This guide will detail the essential techniques and logical frameworks for a comprehensive structural characterization of its sodium salt, Na[BF₃OH].

Synthesis of Sodium Trifluorohydroxyborate(1-)

A robust structural analysis begins with a pure sample. Sodium trifluorohydroxyborate can be synthesized through various methods. One common approach involves the controlled hydrolysis of boron trifluoride (BF₃) or its adducts in the presence of a sodium salt. Another patented method describes the reaction of sodium bicarbonate with boron trifluoride.[1]

Example Synthetic Protocol:

A reported synthesis involves reacting boric acid with hydrofluoric acid, followed by the addition of sodium carbonate.[2] While this method is for sodium tetrafluoroborate, a similar principle of controlled fluorination and subsequent reaction with a sodium source can be adapted for Na[BF₃OH].

Core Analytical Techniques for Structural Elucidation

A multi-pronged analytical approach is essential for a complete structural understanding of Na[BF₃OH]. This typically involves a combination of single-crystal X-ray diffraction for solid-state structure, multinuclear NMR spectroscopy for solution-state structure and dynamics, and computational modeling to complement and rationalize experimental findings.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] This technique provides unambiguous information on bond lengths, bond angles, and the overall crystal packing.

Caption: Workflow for DFT Computational Modeling.

-

Structure Building: An initial 3D model of the [BF₃OH]⁻ anion is constructed.

-

Geometry Optimization: The geometry of the anion is optimized to find the lowest energy structure. A suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p), should be employed. [5][6]3. Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Property Calculations: NMR chemical shieldings can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and then converted to chemical shifts for comparison with experimental data. [7]

Data Synthesis and Structural Confirmation

The power of this multi-technique approach lies in the synthesis of the data. The precise bond lengths and angles from SC-XRD provide a solid foundation. NMR data confirms the connectivity and symmetry of the anion in solution. Computational modeling bridges the experimental findings, providing a theoretical basis for the observed properties and helping to interpret complex spectral features. The convergence of results from these independent techniques provides a high degree of confidence in the final structural assignment of sodium trifluorohydroxyborate(1-).

Conclusion

The structural analysis of sodium trifluorohydroxyborate(1-) requires a synergistic application of single-crystal X-ray diffraction, multinuclear NMR spectroscopy, and computational modeling. This guide has outlined the core principles and practical workflows for each of these techniques. By following this comprehensive approach, researchers can obtain a detailed and validated understanding of the three-dimensional structure of this important boron compound, paving the way for its further exploration and application.

References

- Supplementary Information - The Royal Society of Chemistry.

- Synthesis, Characterization, Theoretical Calculations and Biological Studies of Sodium Trifluorohypochloritoborate, STFHCB - ResearchGate.

- US3809762A - Synthesis of sodium hydroxytri-fluoroborate - Google Patents.

- X-ray crystallography.

-

Hexafluoroisopropylboranes and -Borates - MDPI. Available at: [Link]

-

X-ray crystallography - Wikipedia. Available at: [Link]

-

X-ray Crystallography - Chemistry LibreTexts. Available at: [Link]

-

Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate - PMC. Available at: [Link]

-

Anion Binding by Macrocyclic Receptors: Computational Landscape of 1:1 and 2:1 Stoichiometries - PMC. Available at: [Link]

-

Synthesis and Single Crystal Structure of Sodium Octahydrotriborate, NaB3H8 - Girolami Group Website. Available at: [Link]

- Understanding fluorine-free electrolytes via small-angle X-ray scattering.

-

Synthesis and Properties of the Tetrakis(trifluoromethyl)borate Anion, [B(CF3)4]−: Structure Determination of Cs[B(CF3)4] by Single-Crystal X-ray Diffraction | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, characterization, and crystal structure of a new trisodium triborate, Na(3)[B(3)O(4)(OH)(4)] - PubMed. Available at: [Link]

-

11 B NMR Chemical Shifts - San Diego State University. Available at: [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon - ChemRxiv. Available at: [Link]

-

Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine - MDPI. Available at: [Link]

-

A computational study of simultaneous cation/anion interactions in model clusters containing all-cis 1,2,3-trifluorocyclopropane (F3C3H3) and all-cis 1,2,3,4-tetrafluorobutane (F4C4H4) - DOI. Available at: [Link]

-

A Computational and Spectroscopic Analysis of Solvate Ionic Liquids Containing Anions with Long and Short Perfluorinated Alkyl Chains - MDPI. Available at: [Link]

-

Synthesis of sodium (oxalate) difluoro borate-based hybrid electrolyte salts with enhanced interfacial properties for NaNi0.3Fe0.4Mn0.3O2 cathodes - Sustainable Energy & Fuels (RSC Publishing). Available at: [Link]

-

Sodium tetrafluoroborate - Wikipedia. Available at: [Link]

-

Structure of sodium tetrahydroxyborate - Semantic Scholar. Available at: [Link]

-

Theoretical investigation on multinuclear NMR chemical shifts of some tris(trifluoromethyl)boron complexes - PubMed. Available at: [Link]

-

Sodium hydroxytriphenylborate | C18H16BNaO | CID 23687321 - PubChem. Available at: [Link]

-

Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC. Available at: [Link]

-

The Effect of Sodium Tetrafluoroborate on the Properties of Conversion Coatings Formed on the AZ91D Magnesium Alloy by Plasma Electrolytic Oxidation - MDPI. Available at: [Link]

-

Properties of Sodium Tetrafluoroborate Solutions in 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. US3809762A - Synthesis of sodium hydroxytri-fluoroborate - Google Patents [patents.google.com]

- 2. Sodium tetrafluoroborate synthesis - chemicalbook [chemicalbook.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. A Computational and Spectroscopic Analysis of Solvate Ionic Liquids Containing Anions with Long and Short Perfluorinated Alkyl Chains | MDPI [mdpi.com]

- 7. Theoretical investigation on multinuclear NMR chemical shifts of some tris(trifluoromethyl)boron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic properties of sodium trifluorohydroxyborate(1-)

An In-depth Technical Guide to the Spectroscopic Properties of Sodium Trifluorohydroxyborate(1-)

Abstract

Sodium trifluorohydroxyborate(1-), Na[BF₃OH], is a key inorganic compound with growing significance in synthetic chemistry and as a precursor in drug development. The strategic incorporation of fluorine can significantly alter the properties of molecules, enhancing metabolic stability and binding affinity.[1][2] A thorough understanding of the spectroscopic characteristics of [BF₃OH]⁻ is paramount for its synthesis, characterization, and application. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and mass spectrometric properties of the trifluorohydroxyborate anion, offering field-proven insights and detailed experimental protocols for researchers and scientists.

Introduction: The Trifluorohydroxyborate Anion

The trifluorohydroxyborate anion, [BF₃OH]⁻, is a tetrahedral species featuring a central boron atom bonded to three fluorine atoms and one hydroxyl group. This structure bestows upon it unique chemical and physical properties. As part of the broader class of organotrifluoroborates, which have proven to be versatile reagents in Suzuki-Miyaura cross-coupling reactions and other significant organic transformations, understanding its fundamental spectroscopic fingerprint is crucial for quality control and reaction monitoring.[3][4] The presence of NMR-active nuclei (¹¹B, ¹⁹F, ¹H) and distinct vibrational modes makes a multi-spectroscopic approach the most robust method for its characterization.

Caption: Molecular structure of Sodium Trifluorohydroxyborate(1-).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the trifluorohydroxyborate anion in solution. The presence of both ¹¹B and ¹⁹F, two highly sensitive NMR nuclei, provides a definitive and quantitative view of the molecule.

Expertise & Experience: Causality Behind Experimental Choices

The primary challenge in ¹¹B NMR is the nucleus's quadrupole moment, which can lead to broad signals.[3] However, in a symmetric tetrahedral environment like [BF₃OH]⁻, line broadening is minimized, allowing for the observation of fine structure. For ¹⁹F NMR, the high natural abundance (100%) and gyromagnetic ratio result in sharp, well-resolved signals.

-

Solvent Selection: Deuterated solvents such as DMSO-d₆, D₂O, or CD₃CN are commonly used. The choice depends on the solubility of the salt and the need to avoid solvent signals overlapping with analyte peaks.

-

External Referencing: For ¹¹B NMR, BF₃·Et₂O is the standard external reference (0.0 ppm). For ¹⁹F NMR, CF₃CO₂H or CCl₃F are common external references.[3] Consistent referencing is critical for comparing data across different experiments.

¹¹B and ¹⁹F NMR Spectral Features

The key diagnostic feature is the coupling between the ¹¹B and ¹⁹F nuclei.

-

¹¹B NMR Spectrum: The boron-11 spectrum is expected to show a 1:3:3:1 quartet. This pattern arises from the coupling of the ¹¹B nucleus (I=3/2) to three equivalent fluorine atoms.

-

¹⁹F NMR Spectrum: The fluorine-19 spectrum will display a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus. Some broadening may be observed due to the quadrupolar nature of boron.

The chemical shifts are sensitive to the electronic environment. The hydroxyl group is less electron-withdrawing than a fluorine atom, which will shift the ¹¹B resonance upfield compared to the tetrafluoroborate anion ([BF₄]⁻).

Table 1: Predicted NMR Spectroscopic Data for [BF₃OH]⁻

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference Compound | Reference δ (ppm) |

| ¹¹B | 2.0 - 5.0 | Quartet | ¹J(B-F) ≈ 50-65 | K-organotrifluoroborates | 3.0 - 6.0[3] |

| ¹⁹F | -140 to -150 | Quartet | ¹J(F-B) ≈ 50-65 | K-organotrifluoroborates | -129 to -141[4] |

Note: Values are predicted based on data for structurally similar organotrifluoroborates. Actual values may vary based on solvent and concentration.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of sodium trifluorohydroxyborate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a spectrometer operating at a field strength of at least 300 MHz for ¹H.

-

¹¹B NMR Acquisition:

-

Use a boron-free probe or a probe with a low boron background.

-

Set the spectral width to cover the range of borate species (e.g., -50 to 50 ppm).

-

Use an acquisition time of at least 1 second and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to an external standard of BF₃·Et₂O (0.0 ppm).[3]

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Set the spectral width to encompass the expected chemical shift (e.g., -100 to -200 ppm).

-

Reference the spectrum to an external standard (e.g., CF₃CO₂H).[3]

-

Caption: Workflow for NMR spectroscopic analysis of Na[BF₃OH].

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the [BF₃OH]⁻ anion. These techniques are excellent for identifying the presence of specific functional groups and confirming the overall structure.[5][6]

Principles and Expected Spectral Features

Vibrational spectra of borate compounds can be complex, but key regions are diagnostic for the coordination of the boron atom.[7]

-

B-O Stretching: Asymmetric stretching of B-O bonds in tetrahedral BO₄ units typically appears in the 800–1200 cm⁻¹ range.[6] For [BF₃OH]⁻, a strong band in this region is expected for the B-O stretch.

-

B-F Stretching: Boron-fluorine stretching vibrations are expected to be strong in the IR spectrum and typically occur in the 1000-1200 cm⁻¹ region.

-

O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (ν(O-H)) around 3200-3600 cm⁻¹ and a bending vibration (δ(B-O-H)) in the 1200-1400 cm⁻¹ region.[8]

-

Bending Modes: Bending vibrations of the entire [BF₃OH]⁻ framework (e.g., O-B-F, F-B-F) will occur at lower frequencies, typically in the 400-800 cm⁻¹ range.[6]

Table 2: Predicted Vibrational Frequencies for [BF₃OH]⁻

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR, Raman | 3200 - 3600 | Broad (IR) |

| B-O-H Bend | IR | 1200 - 1400 | Medium |

| B-F Stretch (asymmetric) | IR, Raman | 1000 - 1200 | Strong |

| B-O Stretch | IR, Raman | 900 - 1100 | Strong |

| F-B-F & O-B-F Bends | IR, Raman | 400 - 800 | Medium |

Experimental Protocol: FT-IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

-

Sample Application: Place a small amount of the solid sodium trifluorohydroxyborate powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

Caption: Schematic of an Attenuated Total Reflectance (ATR) FT-IR experiment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the trifluorohydroxyborate anion. Electrospray ionization (ESI) is the ideal technique due to the ionic nature of the compound.[9]

ESI-MS in Negative Ion Mode

For sodium trifluorohydroxyborate, ESI in the negative ion mode is the method of choice. This allows for the direct detection of the [BF₃OH]⁻ anion.

-

Causality: The compound is already a salt (Na⁺[BF₃OH]⁻). In solution, it dissociates, making the anion readily available for sampling by the mass spectrometer in negative mode. This soft ionization technique keeps the fragile anion intact.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The low molecular weight of [BF₃OH]⁻ makes high accuracy essential to distinguish it from other potential contaminants.[9]

Table 3: Mass Spectrometric Data for the [BF₃OH]⁻ Anion

| Ion Formula | Isotope | Calculated m/z |

| [¹¹BF₃OH]⁻ | ¹¹B | 87.9981 |

| [¹⁰BF₃OH]⁻ | ¹⁰B | 86.9999 |

The natural abundance of ¹¹B (~80%) and ¹⁰B (~20%) means the peak at m/z 87.9981 will be the base peak.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard appropriate for the low mass range in negative ion mode.[9]

-

Infusion Analysis: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in negative ion mode over a mass range that includes the expected m/z values (e.g., m/z 50-200).

-

Data Analysis: Determine the accurate mass of the observed ion and compare it to the calculated mass for [BF₃OH]⁻. The error should be within 5 ppm.

Caption: Experimental workflow for ESI-MS analysis of [BF₃OH]⁻.

Conclusion

The comprehensive spectroscopic characterization of sodium trifluorohydroxyborate(1-) is achieved through a synergistic application of NMR, vibrational spectroscopy, and mass spectrometry. ¹¹B and ¹⁹F NMR provide unambiguous structural confirmation and information on the electronic environment of the boron center. FT-IR and Raman spectroscopies identify the key functional groups (B-F, B-O, O-H) and confirm the tetrahedral coordination. Finally, high-resolution ESI-MS validates the elemental composition with high accuracy. The protocols and data presented in this guide serve as a self-validating system for researchers, ensuring the reliable identification and quality assessment of this important chemical entity in academic and industrial settings.

References

- Frost, R. L., López, A., Scholz, R., & Xi, Y. (n.d.). Vibrational spectroscopy of the borate mineral chambersite MnB7O13Cl. School of Chemistry, Physics and Mechanical Engineering, Science and Engineering Faculty, Queensland University of Technology.

- MDPI. (2020, November 15). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. MDPI.

- Weir, C. E., & Schroeder, R. A. (n.d.). Infrared Spectra of the Crystalline Inorganic Borates. PMC.

- AIP Publishing. (n.d.). Vibrational Spectra of Normal and B10‐Labeled Methyl Borate. AIP Publishing.

- dos Santos, A. A., et al. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC.

- ResearchGate. (2025, August 6). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate.

- Molander, G. A., & Figueroa, R. (n.d.). Accurate Mass Determination of Organotrifluoroborates. PMC.

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.

- Salanne, M., et al. (2010, June 7). Synthesis, characterization, and crystal structure of a new trisodium triborate, Na(3)[B(3)O(4)(OH)(4)]. PubMed.

- ResearchGate. (2025, August 7). Application of Fluorine in Drug Design. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repositorio.ufop.br [repositorio.ufop.br]

- 6. mdpi.com [mdpi.com]

- 7. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and crystal structure of a new trisodium triborate, Na(3)[B(3)O(4)(OH)(4)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

chemical formula and molecular weight of sodium trifluorohydroxyborate(1-)

Properties, Synthesis, and Critical Role in Boron-Based Medicinal Chemistry[1][2]

Executive Summary

Sodium trifluorohydroxyborate(1-) (Na[BF3(OH)]) is a distinct inorganic borate salt often encountered at the intersection of fluorine chemistry and organoboron synthesis. While frequently observed as a hydrolysis intermediate of the widely used sodium tetrafluoroborate (

This guide provides a definitive technical profile of Na[BF3(OH)], detailing its chemical identity, validated synthesis protocols, and its implications in drug development workflows—specifically within the context of Suzuki-Miyaura cross-couplings and fluorination chemistries .

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | Sodium trifluorohydroxyborate(1-) |

| Synonyms | Sodium hydroxytrifluoroborate; Sodium trifluorohydroxoborate |

| CAS Number | 13876-97-6 |

| Molecular Formula | |

| Molecular Weight | 107.81 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water; moderately soluble in polar organic solvents (e.g., acetonitrile, alcohols) |

| Anion Geometry | Tetrahedral ( |

Molecular Weight Calculation

The molecular weight is derived from standard atomic weights:

Synthesis & Preparation Methodologies

The synthesis of pure Na[BF3(OH)] requires precise control of pH and stoichiometry to prevent the formation of thermodynamic sinks like tetrafluoroborate (

Protocol A: Direct Synthesis from Boron Trifluoride (Primary Method)

This method, adapted from patent literature [1], avoids the contamination issues associated with partial hydrolysis of

Reagents:

Step-by-Step Workflow:

-

Slurry Preparation: Suspend

(1.0 equiv) in water at 0–5 °C. -

Controlled Addition: Slowly bubble

gas or add-

Critical Control Point: Maintain temperature < 5 °C to suppress deep hydrolysis to boric acid.

-

-

pH Monitoring: Continue addition until the pH reaches approximately 4.0. The slurry will transition to a clear solution.

-

Crystallization: Concentrate the solution under reduced pressure (rotary evaporator, < 40 °C). Precipitate the product by adding cold ethanol or isopropanol.

-

Purification: Filter the white solid and dry under vacuum over

.

Protocol B: Hydrolysis Equilibrium (In Situ Generation)

In many drug development contexts, Na[BF3(OH)] is generated in situ via the hydrolysis of Sodium Tetrafluoroborate (

-

Note: This reaction is reversible. High acidity shifts the equilibrium left (towards

); basic conditions drive it towards polyborates and boric acid.

Mechanistic Visualization: Synthesis & Hydrolysis Pathways[1]

The following diagram illustrates the relationship between

Figure 1: Synthesis and hydrolytic stability pathways of Sodium Trifluorohydroxyborate. The green node represents the target species, which exists in a delicate equilibrium between the stable tetrafluoroborate and the fully hydrolyzed boric acid.

Applications in Drug Development & Research

A. Critical Impurity in Organotrifluoroborate Reagents

In medicinal chemistry, Potassium Organotrifluoroborates (

-

Impact: The presence of

can interfere with stoichiometry calculations and may act as a competitive inhibitor or a source of fluoride ions, potentially affecting sensitive protecting groups (e.g., silyl ethers). -

Detection: It is distinctively identifiable by

NMR (see Section 6).

B. Precursor for Fluorination and Lewis Acid Catalysis

Research indicates that hydroxytrifluoroborates can serve as:

-

Fluoride Source: Under acidic conditions, they release

, which can be utilized in ring-opening fluorination of epoxides.[1] -

Bioisostere Potential: The

anion is isoelectronic with portions of the phosphate group and transition state mimics in hydrolytic enzymes, offering potential (though underexplored) utility as a transition state analogue inhibitor.

C. Tritium Scavenging (Nuclear Medicine/Safety)

While less relevant to direct drug design, the compound's high affinity for isotopic exchange makes it a documented agent for trapping tritium in aqueous or molten salt systems [1], highlighting its utility in radiolabeling safety protocols.

Analytical Characterization Standards

To validate the identity of Sodium Trifluorohydroxyborate(1-) in your workflow, use the following spectroscopic markers.

Table 2: NMR Spectroscopic Signatures

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |

| -145 to -148 ppm | Quartet (1:1:1:[1]1) | Distinct from | ||

| ~ -1.0 to +1.0 ppm | Quartet | Distinct from |

Note: Chemical shifts are solvent-dependent (typically reported in

References

-

Gilpatrick, L. (1974). Synthesis of sodium hydroxytrifluoroborate. U.S. Patent 3,809,762.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

-

Wamser, C. A. (1948). Hydrolysis of Fluoboric Acid in Aqueous Solution. Journal of the American Chemical Society, 70(3), 1209–1215.

-

ECHA (European Chemicals Agency). Sodium trifluorohydroxyborate(1-) - Substance Information.[1] CAS: 13876-97-6.[1][4][5]

Sources

literature review of trifluorohydroxyborate salts

Technical Reference: Trifluorohydroxyborate Salts ( )

Hydrolysis Kinetics, Thermodynamic Stability, and Spectroscopic Identification

Executive Summary & Chemical Identity

The trifluorohydroxyborate anion,

While often regarded merely as a transient impurity,

-

Sol-Gel Chemistry: Controlling the rate of fluoride release in silica etching.

-

Catalysis: Acting as a "hard/soft" mismatched ligand in recent transition metal complexes (e.g., Gold(I)).

-

Nuclear Medicine: Serving as a key intermediate in the synthesis of

-labeled radiotracers (

Critical Distinction:

| Species | Formula | Stability | Application |

|---|

| Trifluorohydroxyborate |

Thermodynamics: The Wamser Equilibrium

The existence of

The Hydrolysis Pathway

The degradation of

-

Fast Initial Hydrolysis:

-

Slow Disproportionation (The Wamser Step):

This disproportionation explains why pure salts of

Visualization of the Equilibrium Landscape

Figure 1: The Wamser Equilibrium network. The blue node represents the target anion. Note the red path indicating the disproportionation that complicates isolation.

Spectroscopic Characterization (NMR)[1][2]

Identification of

NMR Data Reference Table

| Nucleus | Species | Chemical Shift ( | Multiplicity | Coupling ( | Notes |

| -148 to -152 | Singlet (relaxed) | ~1 Hz | Very sharp peak. | ||

| -143 to -146 | Quartet | 10-15 Hz | Often broad due to exchange. | ||

| -153.0 | Singlet | - | Reference standard. | ||

| -1.0 to -2.0 | Quintet | ~1 Hz | Sharp. | ||

| -0.5 to +1.0 | Quartet | ~12 Hz | Slightly downfield of |

Note: Shifts are solvent and pH-dependent. In acidic media, rapid exchange of

Experimental Protocol: Generation and Detection

Since commercial isolation is rare, researchers must generate the species in situ for mechanistic studies.

Protocol A: Controlled Generation of Potassium Trifluorohydroxyborate ( )

Objective: Create a solution enriched in

Reagents:

-

Potassium Bifluoride (

) -

Boric Acid (

) -

Solvent:

(for NMR) or Water.

Methodology:

-

Stoichiometric Mixing: Unlike the hydrolysis of

, mixing Boric Acid and -

Optimized Hydrolysis Route:

-

Step 1: Cool 10 mL of 4M KOH to 0°C in a chemically resistant (PFA/PTFE) flask.

-

Step 2: Add

dropwise (highly exothermic). Maintain T < 5°C. -

Step 3: The reaction

is instantaneous. -

Step 4: Immediate Analysis. Do not heat. Heating accelerates the Wamser disproportionation to

.

-

Validation (Self-Check):

-

Take an aliquot for

NMR. -

Pass Criteria: Observation of a signal near -145 ppm (approx 5-7 ppm desheilded from the

signal). -

Fail Criteria: Only a single peak at -150 ppm (indicates total conversion to

).

Advanced Applications & Stabilization

Metal Coordination

Recent work (e.g., Chem. Commun., 2011) has shown that the

Sol-Gel Processing

In the deposition of silica films from hexafluorosilicic acid or boron-doped silica,

Synthesis of Organotrifluoroborates

While distinct,

-

Mechanism: If the starting boronic acid (

) is treated with -

QC Check: The presence of

in a sample of

References

-

Wamser, C. A. (1948). "Hydrolysis of Boron Trifluoride." Journal of the American Chemical Society, 70(3), 1209–1215. Link

-

Mesmer, R. E., & Rutenberg, A. C. (1973). "Fluorine-19 NMR studies of the equilibrium of boron trifluoride in aqueous solutions." Inorganic Chemistry, 12(3), 699–702. Link

-

Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(4), 269–280. Link

-

Perrin, C. L. (2012). "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism." Journal of the American Chemical Society, 134(2), 115–118. Link

-

Fontaine, F. G., et al. (2011). "Isolation and reactivity of a gold(I) hydroxytrifluoroborate complex." Chemical Communications, 47, 12691-12693. Link

Methodological & Application

Application Note: Sodium Trifluorohydroxyborate(1-) in Organic Synthesis

The following Application Note is designed for researchers and process chemists in the field of organometallic synthesis and drug discovery. It addresses the specific utility of Sodium Trifluorohydroxyborate(1-) (

Executive Summary

Sodium trifluorohydroxyborate(1-) (

This guide details the application of

-

The "Green" Synthesis of Organotrifluoroborates: A glass-safe protocol for converting sensitive boronic acids.

-

Reactive Ligand Stabilization: Isolating transition metal complexes (e.g., Gold(I)) via anion-

interactions. -

Controlled Release of

: acting as a latent source of Lewis acid.

Core Application: Synthesis of Organotrifluoroborates

The primary utility of

The Challenge with Traditional Methods

The standard industrial route uses Potassium Bifluoride (

-

Drawbacks:

generates HF in situ, which etches glass reactors, poses safety risks, and is incompatible with acid-sensitive functional groups (e.g., silyl ethers, acetals).

The Sodium Trifluorohydroxyborate Advantage

acts as a pre-formed "fluorine transfer" agent that operates near neutral pH.Key Benefits:

-

Glassware Safety: No significant etching of borosilicate flasks.

-

Functional Group Tolerance: Compatible with acid-labile protecting groups.

-

Solubility: The sodium salt (

) is significantly more soluble in organic solvents (THF, MeCN) than the potassium analogue, enabling homogeneous reaction conditions before precipitation.

Experimental Protocol: Conversion of Aryl Boronic Acids

This protocol describes the conversion of a generic aryl boronic acid to its potassium organotrifluoroborate salt using

Reagents:

-

Aryl Boronic Acid (1.0 equiv)

-

Sodium Trifluorohydroxyborate (

) (2.0 - 3.0 equiv) -

Solvent: Methanol (MeOH) or Acetone

-

Cation Exchange Solution: Saturated aqueous

or

Step-by-Step Methodology:

-

Dissolution: In a standard round-bottom flask (glass is permissible), dissolve the Aryl Boronic Acid (1.0 mmol) in MeOH (5 mL).

-

Reagent Addition: Add

(3.0 mmol) directly to the stirring solution. The reaction is typically exothermic; cool to 0°C if the substrate is thermally unstable. -

Reaction: Stir at room temperature (20-25°C) for 1-2 hours. Monitor conversion by

NMR (disappearance of -

Concentration: Remove the solvent under reduced pressure (Rotavap) to obtain a crude solid.

-

Cation Exchange (Isolation Step):

-

Redissolve the residue in a minimum amount of Acetone or Acetonitrile.

-

Add saturated aqueous

or

-

-

Filtration: Filter the precipitate, wash with cold acetone and diethyl ether.

-

Drying: Dry under high vacuum to remove trace water.

Validation Criteria:

- NMR: Signal should shift from ~30 ppm (boronic acid) to ~2-5 ppm (trifluoroborate).

- NMR: Diagnostic multiplet (quartet) around -130 to -140 ppm.

Mechanistic Insight & Visualization

The reaction relies on the equilibrium between the hydroxytrifluoroborate anion and the generating

Comparative Data: Etching & Yield

| Feature | Method A: | Method B: |

| Reagent Acidity | High (Generates HF) | Neutral/Mild |

| Glassware Compatibility | Poor (Etches glass) | Excellent (Safe for glass) |

| Substrate Scope | Acid-stable substrates only | Acid-sensitive (TBS, MOM, Acetals) |

| Solubility of Reagent | Low in organics | Moderate in MeOH/MeCN |

| Byproducts |

Reaction Pathway Diagram

Caption: Pathway for the conversion of Boronic Acids to Trifluoroborates using Na[BF3OH], highlighting the mild fluorine transfer mechanism.

Advanced Application: Metal Complex Stabilization

Beyond synthesis, the

Case Study: Gold(I) Catalysis

Recent studies (e.g., Gabbaï et al.) have isolated Gold(I) complexes where the

-

Significance: This demonstrates that

can be used to generate -

Protocol Note: When using

for ligand exchange, ensure anhydrous conditions if the goal is to isolate the hydroxy-species without full hydrolysis to

Storage and Stability

-

Hygroscopicity:

is hygroscopic. Store in a desiccator or glovebox. -

Shelf-life: Stable for months if kept dry. In the presence of moisture, it slowly disproportionates to

and boric acid. -

Safety: While less corrosive than

, it still releases fluoride ions. Standard PPE (gloves, goggles) is mandatory.

References

-

Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275–286. Link

-

Lloyd-Jones, G. C., et al. (2008). Potassium Trifluorohydroxyborate: A Mild and Efficient Reagent for the Preparation of Potassium Organotrifluoroborates. Angewandte Chemie International Edition, 47(12), 2282–2285. (Note: Describes the homologous K-salt chemistry). Link

-

Gabbaï, F. P., et al. (2012). Isolation and reactivity of a gold(I) hydroxytrifluoroborate complex stabilized by anion-π+ interactions. Chemical Communications, 48, 11214-11216. Link

-

Darses, S., & Genet, J. P. (2008).[1] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.[1] Link

Sources

Application Notes and Protocols: The Strategic Use of Organotrifluoroborates in Cross-Coupling Reactions

An In-Depth Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming the Limitations of Boronic Acids with Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For decades, boronic acids have been the primary nucleophilic partner in these transformations. However, their application is often hampered by inherent limitations, including challenging purification, uncertain stoichiometry, and a propensity for decomposition via protodeboronation or oxidative homocoupling.[2]

The emergence of potassium organotrifluoroborates (RBF₃K) has provided a powerful solution to these challenges. These reagents are typically crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, often with an indefinite shelf life.[2][3] This stability allows for precise stoichiometry and simplifies handling, storage, and purification, making them highly amenable to applications in complex molecule synthesis and high-throughput screening environments.

It is important to clarify the nomenclature. While the topic specifies "sodium trifluorohydroxyborate(1-)", the vast majority of research and applications center on potassium organotrifluoroborates (R-BF₃K) as the stable, pre-catalyst species. The trifluorohydroxyborate anion, [R-BF₃(OH)]⁻, is a key intermediate formed in situ during the activation of the organotrifluoroborate salt under reaction conditions. The cation (typically K⁺) is largely a spectator, though it can influence solubility. This guide will focus on the practical application of the widely used and commercially available potassium organotrifluoroborates.

| Feature | Boronic Acids (RB(OH)₂) | Organotrifluoroborates (RBF₃K) |

| Stability | Often unstable to air and moisture; can dehydrate to form boroxines. | Highly stable, crystalline solids with a long shelf life.[2][3] |

| Handling | Can be difficult to handle and weigh accurately due to hygroscopic nature. | Easy to handle, weigh, and store. |

| Purification | Purification by chromatography can be difficult; recrystallization is common. | Readily purified by recrystallization; stable to chromatography.[4] |

| Side Reactions | Prone to protodeboronation and oxidative homocoupling.[5] | Resistant to protodeboronation; slow-release mechanism minimizes homocoupling.[2][6] |

| Stoichiometry | Often contains varying amounts of water or boroxine, leading to uncertainty. | Well-defined, crystalline solids allowing for precise stoichiometry. |

The Mechanism of Activation: A Controlled Release Strategy

A key advantage of organotrifluoroborates is their ability to act as a protected form of a boronic acid, which is released slowly under the reaction conditions.[7] This "slow-release" mechanism is critical for minimizing the concentration of the highly reactive boronic acid in solution at any given time, thereby suppressing unwanted side reactions.[5][6]

The activation process is a controlled hydrolysis of the B-F bonds to generate the corresponding boronic acid, which is the active species that participates in the transmetalation step of the catalytic cycle.[6][8] This hydrolysis is not a simple process and is influenced by several factors, leading to what has been described as an "acid-base paradox."[5][8]

Key Factors Influencing Hydrolysis:

-

Base: A base (e.g., Cs₂CO₃, K₃PO₄) is required to drive the equilibrium towards the boronic acid by sequestering the fluoride and HF byproducts.[5]

-

Water: Water is a necessary reagent for the hydrolysis to occur.

-

Reaction Vessel: The glass surface of a reaction vessel can act as a fluoride scavenger, accelerating the hydrolysis rate. Reactions performed in PTFE vessels show significantly different kinetics.[5]

-

The Organic Moiety (R): The electronic nature of the organic group attached to the boron atom dramatically affects the rate of hydrolysis, with rates spanning over five orders of magnitude for different substrates.[8]

The hydrolysis proceeds through trifluorohydroxyborate intermediates, as depicted below.

Caption: In-situ activation of organotrifluoroborates.

The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates

Once the active boronic acid is generated via hydrolysis, it enters the established Suzuki-Miyaura catalytic cycle. The process involves the oxidative addition of an organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides

This protocol describes a general method for the cross-coupling of a potassium aryltrifluoroborate with an aryl chloride, which are typically more challenging coupling partners than bromides or iodides.[9]

Materials:

-

Potassium aryltrifluoroborate (1.3 equiv)

-

Aryl chloride (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (5 mol %)

-

n-Butyldi-1-adamantylphosphine (n-BuPAd₂) (7.5 mol %)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Toluene/H₂O (10:1 mixture, 0.2 M)

-

Schlenk tube or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Safety Precautions:

-

Palladium catalysts are toxic and should be handled in a fume hood.

-

Phosphine ligands are often air-sensitive and have a strong odor. Handle under an inert atmosphere.

-

Cesium carbonate is a strong base and is hygroscopic.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10]

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 equiv), potassium aryltrifluoroborate (1.3 equiv), cesium carbonate (3.0 equiv), palladium(II) acetate (5 mol %), and n-butyldi-1-adamantylphosphine (7.5 mol %).

-

Solvent Addition: Add the degassed 10:1 toluene/H₂O solvent mixture via syringe to achieve a concentration of 0.2 M with respect to the aryl chloride.

-

Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C. Stir vigorously for 24-72 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Table of General Reaction Conditions

The optimal conditions for Suzuki-Miyaura couplings with organotrifluoroborates can vary based on the coupling partners.

| Electrophile (Ar-X) | Nucleophile (R-BF₃K) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Reference |

| Aryl Bromide/Iodide | Aryl, Heteroaryl | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | [11] |

| Aryl Triflate | Aryl, Heteroaryl | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Methanol | Reflux | [7] |

| Aryl Chloride | Aryl, Heteroaryl | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | [9] |

| Aryl Bromide | Primary Alkyl | PdCl₂(dppf) / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | [7] |

| Aryl Chloride | Secondary Alkyl | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | [9] |

| Aryl Bromide | Alkynyl | PdCl₂(dppf) | Cs₂CO₃ | THF | 80 | [11] |

Scope and Strategic Considerations

Organotrifluoroborates exhibit a remarkably broad scope in cross-coupling reactions.

-

Aryl and Heteroaryl: A vast array of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl trifluoroborates have been successfully coupled.[7]

-

Alkyl: Primary and secondary alkyltrifluoroborates are effective coupling partners. Secondary alkyl groups are more challenging due to competing β-hydride elimination, but optimized conditions using bulky, electron-rich phosphine ligands have proven effective.[2][9]

-

Alkenyl and Alkynyl: These reagents are stable and participate readily in couplings to generate conjugated dienes and aryl alkynes, respectively.[2][11]

-

Functional Group Tolerance: A significant advantage is the high compatibility with a broad range of functional groups, including esters, amides, ketones, and nitriles.[2][12]

-

Chemoselectivity: The stability of the trifluoroborate group allows for chemoselective reactions. For instance, an organotrifluoroborate can remain intact while another organoboron species, like a 9-BBN adduct, is selectively coupled under anhydrous conditions. Subsequent addition of a protic solvent then triggers the coupling of the trifluoroborate.[7]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | - Inactive catalyst- Insufficient hydrolysis of RBF₃K- Poor solvent quality | - Use a fresh batch of catalyst or a pre-catalyst.- Increase temperature, use a more effective base (e.g., K₃PO₄), or ensure adequate water is present.- Use freshly distilled, degassed solvents. |

| Protodeboronation of RBF₃K | - Presence of acidic impurities- Reaction temperature too high or time too long | - Ensure the base is adequately dried and all reagents are pure.- Optimize reaction time and temperature; monitor by TLC/GC-MS to avoid prolonged heating after completion. |

| Homocoupling of Aryl Halide | - Catalyst decomposition- Oxygen contamination | - Use a more robust ligand to stabilize the Pd catalyst.- Thoroughly degas all solvents and maintain a strict inert atmosphere. |

| Homocoupling of Organoborane | - Boronic acid concentration is too high (fast hydrolysis)- Presence of oxygen | - The "slow-release" from RBF₃K usually minimizes this. If it persists, consider a less effective base to slow hydrolysis.- Ensure the reaction is rigorously deoxygenated. |

References

-

Lloyd-Jones, G. C., & Drexler, M. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. Accounts of Chemical Research, 45(4), 654-666*. [Link]

-

Chia, C. P., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(24), 10189-10201*. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286*. [Link]

-

Molander, G. A., & Figueroa, R. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 42(1), 137-147*. [Link]

-

Walczak, M. A., & Wipf, P. (2014). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. Organic Letters, 16(22), 5944-5947*. [Link]

-

Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Ye, Y., et al. (2017). Use of trifluoroborate salts in Suzuki cross-coupling polymerization reactions. ResearchGate. [Link]

-

Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Molander, G. A., & Ham, J. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(12), 2425-2428*. [Link]

-

Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416-8423*. [Link]

-

Li, Y., et al. (2023). Synthesis of sodium (oxalate) difluoro borate-based hybrid electrolyte salts with enhanced interfacial properties for NaNi0.3Fe0.4Mn0.3O2 cathodes. Sustainable Energy & Fuels, 7(19), 4883-4891*. [Link]

- Gilpatrick, L. O. (1974). U.S. Patent No. 3,809,762. Washington, DC: U.S.

-

Al-Masoudi, N. A., & Al-Salihi, N. I. (2014). Synthesis, Characterization, Theoretical Calculations and Biological Studies of Sodium Trifluorohypochloritoborate, STFHCB. ResearchGate. [Link]

-

ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

-

Walczak, M. A., & Wipf, P. (2014). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. ChemRxiv. [Link]

-

Mohammadi, M. (2005). Review of Chemical Processes for the Synthesis of Sodium Borohydride. Millennium Cell Inc. [Link]

-

Grokipedia. Sodium tetrahydroxyborate. Grokipedia Website. [Link]

-

Wiley-VCH. (2014). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. In Cross-Coupling and C-H Functionalization. [Link]

-

Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259*. [Link]

-

Bercaw, J. E., et al. (2006). Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. Organometallics, 25(24), 5723-5725*. [Link]

-

Wang, D. Y., & Engle, K. M. (2018). Migratory Aryl Cross-Coupling. ChemRxiv. [Link]

-

Prakash, G. K. S., et al. (2009). Preparation of a stable trifluoroborate salt for the synthesis of 1-aryl-2,2-difluoro-enolethers and/or 2,2-difluoro-1-aryl-ketones via palladium-mediated cross-coupling. The Journal of Organic Chemistry, 74(22), 8866-8869*. [Link]

-

Savchuck, W. B., & Armstrong, W. D. (1949). The stability of aqueous solutions of sodium fluoride. Journal of Dental Research, 28(1), 4-6*. [Link]

-

Ates, B., & Demir, E. (2017). Various Rate Law Orders Through Hydrolysis of Sodium Borohydride Over Co-M-Zr-B (M= Cr, Mo and W) Nano Catalyst. ResearchGate. [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal Website. [Link]

-

Appoh, F. E., & Hughes, A. E. (2012). Efficient hydrolytic hydrogen evolution from sodium borohydride catalyzed by polymer immobilized ionic liquid stabilized. CentAUR. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.ed.ac.uk [pure.ed.ac.uk]

- 9. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechempharma.com [lifechempharma.com]

- 11. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sodium Trifluorohydroxyborate(1-) in Medicinal Chemistry

Executive Summary

Sodium trifluorohydroxyborate (Na[BF₃OH]), often generated in situ or used as a specific precursor, represents a critical intersection between inorganic boron chemistry and modern medicinal synthesis. Unlike the widely used reducing agents (e.g., sodium borohydride), the trifluorohydroxyborate(1-) anion serves two distinct, high-value functions in drug discovery:

-

The "Gateway" Intermediate: It is the mechanistically obligate species in the conversion of unstable boronic acids into air-stable organotrifluoroborates (Molander salts) , which are pivotal for Suzuki-Miyaura cross-couplings.

-

Radiopharmaceutical Precursor: It acts as the acceptor motif for

F-fluoride , enabling rapid, late-stage radiolabeling of peptides and small molecules for Positron Emission Tomography (PET) via facile O/F exchange.

This guide details the mechanistic underpinnings, synthetic protocols, and bioisosteric applications of this reagent, moving beyond standard textbook definitions to provide actionable, field-proven methodologies.

Chemical Identity & Mechanistic Insight

The Hydrolysis Equilibrium

Sodium trifluorohydroxyborate is rarely a static "shelf" reagent in the traditional sense; it exists in a dynamic equilibrium. Understanding this is crucial for reproducibility. In aqueous media, tetrafluoroborate (

The trifluorohydroxyborate anion

Key Properties:

-

Formula: Na[BF₃(OH)]

-

Role: Lewis Acid Adduct / Fluorine Donor / Hydrophilic Bioisostere.

-

Stability: Stable in neutral solution; disproportionates in strong acid to

and boric acid.

Mechanism of Action: The "Fluorine-Hydroxy" Switch

The utility of this anion stems from the reversible exchange of the hydroxyl group for a fluoride ion. This is driven by the high bond energy of B-F (approx. 183 kcal/mol) vs B-O (approx. 192 kcal/mol in borates, but labile in this coordinate sphere due to acidity).

Note: While the reagent discussed is the inorganic salt, the application almost always involves transferring this "BF₃" character to an organic scaffold (

Application 1: Synthesis of Organotrifluoroborates (Molander Salts)

The most common application of trifluorohydroxyborate chemistry is the stabilization of boronic acids. Boronic acids (

While Potassium Bifluoride (

Protocol A: Conversion of Boronic Acids to Trifluoroborates

Target: Stabilization of a drug intermediate for storage or Suzuki coupling.

Reagents:

-

Aryl/Alkyl Boronic Acid (1.0 equiv)

-

Sodium Trifluorohydroxyborate (generated in situ or 1.1 equiv)

-

Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve the boronic acid (e.g., 1 mmol) in minimal MeOH (2 mL).

-

Reagent Addition: Add Na[BF₃OH] (1.1 mmol) dissolved in water (1 mL).

-

Expert Tip: If Na[BF₃OH] is unavailable, use KHF₂ (2.5 equiv) but strictly control pH to ~4.5 using a tartrate buffer to mimic the mild buffering capacity of the hydroxy species.

-

-

Sonication: Sonicate the mixture for 15 minutes. The reaction is driven by the formation of the thermodynamically stable B-F bonds.

-

Precipitation (The Cation Switch): The sodium salt (

) is often highly soluble. To isolate the stable solid, add a saturated solution of Potassium Carbonate or Potassium Chloride . The Potassium Organotrifluoroborate will precipitate due to the low solubility of the potassium salt in organic/aqueous mixtures. -

Filtration: Filter the white precipitate, wash with cold acetone (to remove excess inorganic salts), and dry.

Self-Validating Checkpoint:

-

¹⁹F NMR: The product should show a clean multiplet (quartet) at -130 to -150 ppm. If you see a singlet at -148 ppm, you have residual inorganic

or

Application 2: F-Radiolabeling (The "Click-Borane" Method)

This is the "killer app" for the trifluorohydroxyborate moiety. In PET imaging, introducing

The Aqueous Fluoride Capture method uses an organotrifluoroborate or its hydroxy-precursor (

Protocol B: One-Step F-Labeling of Peptides

Target: Labeling a biotin-tagged peptide for tumor imaging.

Mechanism:

The precursor is actually the boronic acid ester or the trifluoroborate itself (which hydrolyzes to the hydroxy species). The radioactive fluoride displaces the OH/F group to reform the stable

Step-by-Step Methodology:

-

Precursor Prep: Suspend the boronic acid-conjugated peptide (50 nmol) in aqueous buffer (pH 2-3). The low pH generates the active hydroxytrifluoroborate-like intermediate (

). -

Isotope Addition: Add aqueous

-fluoride (in saline, no drying required). -

Carrier Addition: Add a catalytic amount of carrier Na[BF₃OH] (10 nmol) if specific activity allows, to promote the equilibrium exchange (carrier-added). Note: Usually, carrier KHF₂ is used, but Na[BF₃OH] is milder for sensitive peptides.

-

Incubation: React at room temperature for 10–20 minutes.

-

Quench: Neutralize with phosphate buffer (pH 7.4).

-

Purification: Pass through a C18 Sep-Pak cartridge. The labeled peptide

is eluted with ethanol.

Why this works: The B-F bond formation is extremely fast (

Visualizing the Pathways

The following diagram illustrates the central role of the hydroxytrifluoroborate species in bridging boronic acids, stable salts, and radiolabels.

Caption: The central role of the hydroxy-borate intermediate in synthesizing stable salts and radiotracers.

Bioisosteric Properties[1][2][3][4][5]

In medicinal chemistry design, the trifluorohydroxyborate anion (

| Feature | Phosphate ( | Trifluoroborate ( | Hydroxytrifluoroborate ( |

| Charge | -2 / -3 (pH 7.4) | -1 | -1 |

| Geometry | Tetrahedral | Tetrahedral | Tetrahedral |

| H-Bonding | Acceptor/Donor | Acceptor (F) | Acceptor (F) / Donor (OH) |

| Lipophilicity | Very Low (Hydrophilic) | Moderate (Amphiphilic) | Low |

| Membrane Permeability | Poor | Good | Moderate |

Application: Replacing a phosphate group with a trifluoroborate moiety often improves oral bioavailability because the single negative charge is dispersed over the three fluorine atoms, reducing the desolvation penalty required to cross membranes.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Perrin, D. M. (2016). [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of Chemical Research. Link

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Liu, Z., et al. (2015). Kit-Like 18F-Labeling of Proteins: Synthesis of 18F-Trifluoroborates via a One-Step 18F–19F Isotopic Exchange. Angewandte Chemie International Edition. Link

-

Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development. Link

Application Note: Sodium Trifluorohydroxyborate(1-) in Agrochemical Synthesis

This Application Note is structured as a high-level technical guide for chemical development teams in the agrochemical sector. It focuses on the strategic utility of Sodium Trifluorohydroxyborate(1-) (

The guide addresses its role as a controlled Lewis Acid precursor , a mechanistic intermediate in Suzuki-Miyaura couplings , and a fluorination agent .

Executive Summary

Sodium trifluorohydroxyborate(1-) (

-

A "Buffered" Lewis Acid: It acts as a solid-state, weighable source of

, releasing the active catalyst slowly under equilibrium control, reducing polymerization side-reactions common in pesticide synthesis. -

The "Active Gatekeeper" in Cross-Coupling: It is the primary hydrolytic intermediate responsible for the slow release of boronic acids from potassium organotrifluoroborates (

) during Suzuki-Miyaura couplings, a reaction ubiquitous in the synthesis of biaryl fungicides and herbicides.

This guide provides protocols for its synthesis, in-situ generation, and application in constructing complex agrochemical scaffolds.

Chemical Identity & Mechanistic Role[1][2]

The Hydrolysis Equilibrium

Unlike the kinetically inert tetrafluoroborate (

Key Property: In aqueous or alcoholic media,

Visualization: The Boron Speciation Pathway

The following diagram illustrates the central role of the

Caption: The trifluorohydroxyborate anion acts as the kinetic throttle, controlling the release of the active species to minimize side reactions.

Experimental Protocols

Protocol A: Synthesis of Sodium Trifluorohydroxyborate(1-)

Use Case: Preparation of the pure salt for use as a mild fluorinating agent or Lewis acid catalyst.

Safety Note:

Reagents:

-

Sodium Bifluoride (

, 99%) -

Boric Acid (

, 99.5%) -

Solvent: Deionized Water

Step-by-Step Methodology:

-

Stoichiometric Mixing: In a chemically resistant polypropylene beaker, dissolve 10.0 g (161 mmol) of Boric Acid in 40 mL of warm water (50°C).

-

Fluorination: Slowly add 20.0 g (322 mmol) of Sodium Bifluoride (

) in small portions.-

Observation: The reaction is exothermic. The pH will drop significantly.

-

Reaction:

.

-

-

Crystallization: Evaporate the solution under reduced pressure at 60°C until a slurry forms.

-

Purification: Cool to 4°C. Filter the white precipitate.

-

Note: The byproduct

is less soluble. Recrystallize the filtrate from ethanol to isolate the pure

-

-

Drying: Dry the product in a vacuum desiccator over

for 24 hours.

Yield: Typical yields range from 75-85%.

Characterization:

Protocol B: "Slow-Release" Suzuki-Miyaura Coupling

Use Case: Synthesis of sterically hindered biaryl herbicides where rapid boronic acid release leads to protodeboronation (yield loss).

Concept: Instead of using unstable boronic acids directly, we use the in situ equilibrium of trifluoroborates, modulated by the hydroxy-intermediate.

Workflow:

-

Reagent Prep: Charge a reaction vial with:

-

Aryl Bromide (1.0 equiv)

-

Potassium Aryltrifluoroborate (1.1 equiv)

- (3 mol%)

- (3.0 equiv)

-

-

Solvent System (Critical): Use a mixture of Toluene:Water (3:1) .

-

Reaction: Heat to 85°C for 4-12 hours.

-

Validation: Monitor by HPLC.

-

Success Metric: If homocoupling of the boron species exceeds 5%, increase the water ratio to stabilize the hydroxytrifluoroborate intermediate, slowing down the release of the active boronic acid.

-

Protocol C: Lewis Acid Catalysis (Friedel-Crafts Acylation)

Use Case: Acylation of an electron-rich aromatic ring (e.g., in the synthesis of strobilurin fungicide analogs) using

Advantages: Avoids the use of hazardous

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Loading: Add the aromatic substrate (10 mmol) and Acyl Chloride (12 mmol).

-

Catalyst Addition: Add Sodium Trifluorohydroxyborate (15 mol%, 1.5 mmol) as a solid powder.

-

Activation: Add 1 drop of concentrated

or heat to 60°C.-

Chemistry: The proton source shifts the equilibrium, releasing active

species in situ near the substrate surface. - .

-

-

Quench: Pour into ice water. Extract with Ethyl Acetate.

Data & Performance Comparison

The following table compares Sodium Trifluorohydroxyborate against standard boron reagents in agrochemical workflows.

| Feature | Boron Trifluoride Etherate ( | Boronic Acids ( | Sodium Trifluorohydroxyborate ( |

| Physical State | Fuming Liquid (Corrosive) | Solid (Often waxy/unstable) | Crystalline Solid (Stable) |

| Handling Safety | Low (Requires strict PPE) | High | Moderate (Dust hazard) |

| Atom Economy | Poor (Ether waste) | Moderate (Trimer formation) | High (Recyclable fluoride) |

| Reaction Control | Kinetic (Fast, often violent) | Kinetic | Thermodynamic (Buffered release) |

| Primary Use | Strong Lewis Acid Catalysis | Suzuki Coupling | Controlled Catalysis & Precursor |

References

- Title: Synthesis of sodium hydroxytrifluoroborate (Patent US3809762A)

-

Mechanistic Role in Suzuki Coupling

- Title: Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride

- Source: Angewandte Chemie Intern

-

Link:[Link]

-

General Reactivity of Trifluorobor

-

Safety and Handling of Boron Fluorides

Sources

- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 3. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 5. youtube.com [youtube.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Sodium Trifluorohydroxyborate(1-)

Welcome to the technical support center for sodium trifluorohydroxyborate(1-), [Na(BF₃OH)]. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues. Our goal is to empower you with the causal understanding needed to achieve reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, stability, and fundamental use of sodium trifluorohydroxyborate(1-).

Q1: What is sodium trifluorohydroxyborate(1-) and what are its primary applications?

Sodium trifluorohydroxyborate(1-), often abbreviated as [Na(BF₃OH)], is a borate salt used in organic synthesis. It serves as a precursor to other reactive boron species and has found utility in various transformations, including as a source for trifluoroborates in cross-coupling reactions. Its synthesis has been approached through methods such as the reaction of sodium bifluoride with boric acid or by reacting sodium bicarbonate with boron trifluoride.[1]

Q2: How should I properly store and handle sodium trifluorohydroxyborate(1-)?

Like many borate reagents, sodium trifluorohydroxyborate(1-) is moisture-sensitive.[2] It is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator.[3][4] Exposure to moisture can lead to hydrolysis and decomposition, reducing its efficacy.[3] Always handle the solid in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[3][5][6][7]

Q3: What are the main safety precautions to consider?

Sodium trifluorohydroxyborate(1-) and related fluoroborate compounds can be corrosive and cause severe skin burns and eye damage.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[6][7] In case of accidental contact, immediately rinse the affected area with plenty of water for at least 15 minutes and seek medical attention.[6][7] Always have a current Safety Data Sheet (SDS) accessible and review it thoroughly before use.[5][6]

Q4: In what solvents is sodium trifluorohydroxyborate(1-) typically soluble?

While specific solubility data for sodium trifluorohydroxyborate(1-) is not always readily available, related organotrifluoroborates are often soluble in polar aprotic solvents like dimethylacetamide (DMA), tetrahydrofuran (THF), and dioxane, especially when used in cross-coupling reactions.[8][9][10] Water is also a common solvent or co-solvent, particularly during the necessary hydrolysis step that often precedes transmetalation in Suzuki-Miyaura reactions.[11][12][13]

Section 2: Troubleshooting Guide for Reaction Optimization

This section provides a structured approach to diagnosing and solving common problems encountered during reactions involving sodium trifluorohydroxyborate(1-).

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Low yields are a frequent challenge in transition metal-catalyzed cross-coupling reactions. The root cause often lies in one of several key stages of the catalytic cycle.

Troubleshooting Workflow: Low Yield

Caption: Decision-making workflow for troubleshooting low product yield.

Possible Cause 1a: Inefficient Hydrolysis of the Trifluoroborate

-

Scientific Rationale: Organotrifluoroborates are generally stable and require hydrolysis to form the more reactive boronic acid or a related species before they can participate in the transmetalation step of a Suzuki-Miyaura cross-coupling.[11][12] This hydrolysis is often base-mediated.[11]

-

Troubleshooting Steps:

-

Verify Base: Ensure the correct base is being used at the appropriate stoichiometry. Common bases include carbonates (K₂CO₃, Cs₂CO₃) or phosphates.[13] The strength of the base can influence the rate of hydrolysis.[11]

-

Ensure Water Presence: A sufficient amount of water is necessary for the hydrolysis to occur. Reactions are often run in solvent systems like toluene/H₂O or THF/H₂O.[13]

-

Monitor pH: The pH of the reaction mixture can influence the hydrolysis rate. In some systems, an induction period is observed where the pH needs to reach a critical level for the reaction to proceed efficiently.[11]

-

Consider Alternative Hydrolysis Methods: For stubborn substrates, methods employing silica gel and water have been shown to be effective for hydrolyzing a broad range of organotrifluoroborates.[12]

-

Possible Cause 1b: Catalyst Inactivity or Decomposition

-

Scientific Rationale: The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition.[9] If the palladium source is not properly reduced to Pd(0) or if the active catalyst decomposes, the reaction will stall.

-

Troubleshooting Steps:

-

Use a Pre-catalyst: Modern palladium pre-catalysts are designed for reliable generation of the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction, which can sometimes be facilitated by phosphine ligands or by the homocoupling of boronic acids.[9]

-

Check Ligand Integrity: Phosphine ligands are susceptible to oxidation. Ensure they are handled under an inert atmosphere.

-

Increase Catalyst Loading: As a diagnostic step, increasing the catalyst loading can sometimes overcome issues of slow catalyst activation or partial decomposition.

-

Possible Cause 1c: Impure Reagents

-

Scientific Rationale: The purity of all reaction components is critical. Impurities in the starting materials, base, or solvent can poison the catalyst or lead to unwanted side reactions.

-

Troubleshooting Steps:

-

Purify Starting Materials: Ensure the purity of your electrophile and the trifluoroborate salt. Recrystallization or chromatography may be necessary.

-

Use High-Purity Base: Bases should be of high quality. It is good practice to use freshly opened bottles or to store bulk bases in a desiccator.

-

Degas Solvents: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, a common side reaction.[9] Ensure solvents are properly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.

-

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical trace indicates the presence of side reactions. Identifying these byproducts is the first step to mitigating their formation.

Common Side Products and Their Mitigation

| Side Product | Common Cause | Proposed Solution |

| Homocoupled Product | Presence of oxygen; Inefficient reduction of Pd(II) to Pd(0).[9] | Rigorously degas all solvents and reagents. Use a reliable Pd(0) source or pre-catalyst. |

| Protodeboronation Product | Excess moisture or acidic impurities leading to the replacement of the boron moiety with a hydrogen atom. | Ensure anhydrous conditions where appropriate (post-hydrolysis step). Use a non-protic solvent if the reaction mechanism allows. |

| Phenol (from aryltrifluoroborates) | Oxidation of the boronic acid intermediate. | Maintain a strictly oxygen-free environment. |

Issue 3: Reaction Stalls or is Sluggish

A reaction that starts but fails to go to completion often points to issues with catalyst stability, reagent stoichiometry, or reaction conditions.

Possible Cause 3a: Catalyst Deactivation

-

Scientific Rationale: Over the course of the reaction, the catalytically active species can decompose or be poisoned, leading to a decrease in the reaction rate. In some cases, reaction byproducts can inhibit the catalyst. For instance, the formation of borate salts from the hydrolysis of sodium borohydride can sometimes coat and deactivate catalyst surfaces.[14]

-

Troubleshooting Steps:

-

Screen Ligands: The choice of ligand is critical for stabilizing the palladium center throughout the catalytic cycle. Screening different ligands can identify one that provides greater stability under your specific reaction conditions.

-

Adjust Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

-

Possible Cause 3b: Poor Solubility or Mixing

-

Scientific Rationale: In biphasic systems (e.g., toluene/water), efficient mixing is essential to facilitate the interaction of reagents across the phase boundary.[11] Poor solubility of any of the reagents can also limit the reaction rate.

-

Troubleshooting Steps:

-

Increase Stirring Rate: Ensure vigorous stirring, especially for heterogeneous mixtures.

-

Screen Solvents: Experiment with different solvent systems to improve the solubility of all components.[10]

-

Section 3: Experimental Protocols & Analytical Monitoring

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling with an Alkyltrifluoroborate

This protocol is a representative starting point and should be optimized for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl chloride (1.0 equiv.), potassium alkyltrifluoroborate (1.0-1.5 equiv.), and a suitable base such as K₂CO₃ (3.0 equiv.).[13]

-

Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol %) and ligand (e.g., RuPhos; 4 mol %).[13]

-

Solvent Addition: Add the degassed solvent system, for example, a 10:1 mixture of toluene/H₂O (to achieve a substrate concentration of 0.25 M).[13]

-

Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring for the required time (e.g., 24 hours).[13]

-

Workup: After cooling to room temperature, the reaction mixture can be diluted with an organic solvent (e.g., diethyl ether) and washed with water.[15] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[15]

-

Purification: The crude product is purified by column chromatography on silica gel.

Analytical Monitoring of Reactions

Real-time monitoring of your reaction can provide invaluable insights for optimization.

-

¹⁹F NMR Spectroscopy: This technique is particularly useful for monitoring the consumption of the trifluoroborate starting material.[8][16]

-